![molecular formula C16H15Cl2N3 B2889518 7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900291-22-7](/img/structure/B2889518.png)
7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are part of many natural and synthetic biologically active substances .
Molecular Structure Analysis
Pyrimidines have a six-membered ring structure with two nitrogen atoms. The specific compound you mentioned has additional functional groups attached to the pyrimidine ring, including a phenyl group, chloroethyl group, and methyl groups .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, 5-halogenated derivatives of pyrimidine were among the first analogs tested for biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrimidines are generally stable compounds due to their aromatic nature .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques: A range of synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives have been explored. For example, pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines were synthesized from 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines, showcasing the versatility in creating various derivatives through electrophilic substitutions and other chemical reactions (Atta, 2011).
- Structural Analysis: The molecular structure of pyrazolo[1,5-a]pyrimidines has been examined using X-ray diffractometry, revealing insights into inter- and intramolecular interactions. This structural analysis helps in understanding the chemical properties and reactivity of these compounds (Frizzo et al., 2009).
Biological Activities
- Antimicrobial Activity: Some pyrazolo[1,5-a]pyrimidine derivatives have been tested for their antimicrobial properties. Certain compounds exhibited potent broad-spectrum antibacterial activity, indicating their potential as antimicrobial agents (Al-Turkistani et al., 2011).
- Anticancer Activity: Derivatives of pyrazolo[1,5-a]pyrimidines have also been investigated for their anticancer properties. For instance, a compound synthesized from 3-(2,4-dichlorophenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol demonstrated moderate anticancer activity, suggesting the potential use of these derivatives in cancer research (Lu Jiu-fu et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
7-chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3/c1-10-13(8-9-17)15(18)21-16(19-10)14(11(2)20-21)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVAMRWHELJVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CCCl)Cl)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2889436.png)
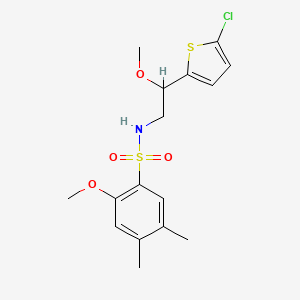
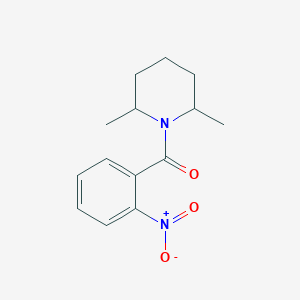
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2889444.png)
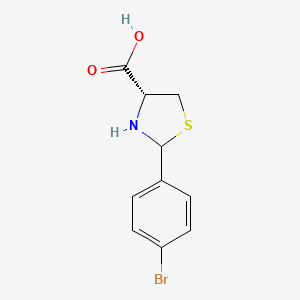
![N-(1-cyanocyclohexyl)-N-methyl-2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl}acetamide](/img/structure/B2889446.png)
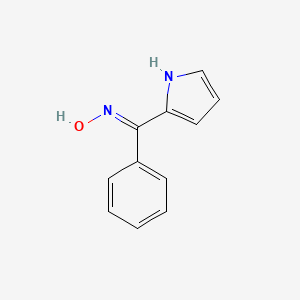
![4-Methyl-1-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)piperidine hydrochloride](/img/structure/B2889451.png)
![N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2889452.png)
![Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2889453.png)
![1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2889454.png)
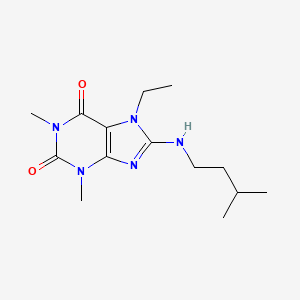
![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2889458.png)
